3',5'-DI-O-(P-Toluoyl)-5-(2-hydroxyethyl)-2'-deoxyuridine

描述

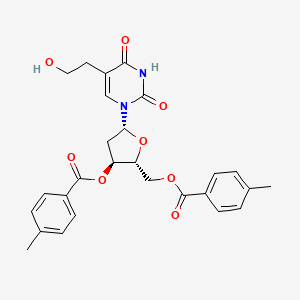

3',5'-Di-O-(p-Toluoyl)-5-(2-hydroxyethyl)-2'-deoxyuridine is a modified pyrimidine nucleoside derivative characterized by protective p-toluoyl groups at the 3' and 5' hydroxyl positions and a 2-hydroxyethyl substituent at the 5-position of the uracil base. This compound is primarily used as a synthetic intermediate in nucleoside chemistry, enabling the preparation of radiolabeled or fluorescently tagged probes for biomedical applications . Its structure balances lipophilicity (via p-toluoyl groups) and reactivity (via the hydroxyethyl side chain), making it a versatile precursor for further functionalization.

属性

IUPAC Name |

[(2R,3S,5R)-5-[5-(2-hydroxyethyl)-2,4-dioxopyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O8/c1-16-3-7-18(8-4-16)25(32)35-15-22-21(37-26(33)19-9-5-17(2)6-10-19)13-23(36-22)29-14-20(11-12-30)24(31)28-27(29)34/h3-10,14,21-23,30H,11-13,15H2,1-2H3,(H,28,31,34)/t21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZVHNULOVTJKS-YTFSRNRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)CCO)OC(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)CCO)OC(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of 3' and 5' Hydroxyl Groups with p-Toluoyl Chloride

-

- Starting material: 2'-deoxyuridine

- Reagent: p-toluoyl chloride

- Base: Pyridine or triethylamine (to neutralize HCl formed)

- Solvent: Dichloromethane or pyridine

- Temperature: 0°C to room temperature

- Time: Several hours (2-6 hours)

Procedure:

The 2'-deoxyuridine is dissolved in anhydrous solvent, cooled, and treated dropwise with p-toluoyl chloride in the presence of a base. The reaction proceeds to esterify the 3' and 5' hydroxyl groups selectively, yielding 3',5'-di-O-(p-toluoyl)-2'-deoxyuridine.Notes:

The selectivity for 3' and 5' hydroxyl groups is due to their primary and secondary alcohol nature and steric accessibility. Reaction monitoring by thin-layer chromatography (TLC) is essential to avoid overreaction or side products.

Representative Reaction Scheme (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification (Protection) | p-Toluoyl chloride, pyridine, 0°C-RT | 85-95 | Selective 3',5'-di-O protection |

| 2 | Halogenation (if needed) | Iodine/oxidant or N-iodosuccinimide | 60-80 | 5-Iodo derivative formation |

| 3 | Nucleophilic substitution | 2-Hydroxyethyl nucleophile, inert atm. | 50-75 | Introduction of 5-(2-hydroxyethyl) group |

| 4 | Purification | Silica gel chromatography | — | Separation of diastereomers |

Research Findings and Analysis

Selectivity and Efficiency:

The p-toluoyl protection is highly selective for the 3' and 5' hydroxyls, providing stability during base modification. The 5-position substitution is efficiently achieved via halogenated intermediates or vinyl derivatives, with the choice of method depending on availability and desired stereochemistry.Mechanistic Insights:

The nucleophilic substitution at the 5-position proceeds via a typical SN2 or radical mechanism depending on the halogen and reaction conditions. Electrophilic addition to vinyl groups offers regioselectivity and can be tuned by choice of electrophile and solvent.-

- Formation of diastereomeric mixtures at the 5-substituted center requires careful chromatographic separation.

- Side reactions such as over-esterification or ring reduction (as seen in related nucleoside chemistry) must be controlled by reaction conditions.

Applications:

The prepared compound serves as a useful intermediate in antiviral and anticancer drug development, as modifications at the 5-position of uracil are known to influence biological activity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Observations | Yield Range (%) |

|---|---|---|---|

| 3',5'-Di-O-(p-toluoyl) Protection | p-Toluoyl chloride, pyridine, 0°C to RT | High selectivity, mild conditions | 85-95 |

| 5-Halogenation (optional) | Iodine/oxidant or N-iodosuccinimide | Enables nucleophilic substitution | 60-80 |

| Introduction of 5-(2-hydroxyethyl) moiety | 2-Hydroxyethyl nucleophile or electrophilic addition to vinyl derivatives | Regioselective, possible diastereomers | 40-75 |

| Purification and Characterization | Silica gel chromatography, NMR, MS | Separation of isomers required | — |

化学反应分析

Types of Reactions

3’,5’-DI-O-(P-Toluoyl)-5-(2-hydroxyethyl)-2’-deoxyuridine can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carbonyl groups in the p-toluoyl moieties can be reduced to alcohols.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted nucleosides with various functional groups.

科学研究应用

Chemistry

3',5'-DI-O-(P-Toluoyl)-5-(2-hydroxyethyl)-2'-deoxyuridine serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. The hydroxyethyl group and p-toluoyl moieties can influence binding affinity and specificity, which may alter biological pathways.

Medicine

This compound is being investigated for its antiviral and anticancer properties :

- Antiviral Activity : Nucleoside analogs like this one may mimic natural nucleosides, inhibiting viral polymerases and disrupting viral replication processes.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through interactions with specific molecular targets.

Antiviral Studies

Research indicates that nucleoside analogs, including this compound, exhibit antiviral properties by interfering with viral replication mechanisms. Studies have shown that modifications to the nucleoside structure can significantly enhance antiviral activity against specific viruses.

Anticancer Studies

In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For instance, compounds structurally similar to this nucleoside have shown promising results in inhibiting the growth of liver carcinoma cell lines, suggesting potential therapeutic applications in oncology.

作用机制

The mechanism of action of 3’,5’-DI-O-(P-Toluoyl)-5-(2-hydroxyethyl)-2’-deoxyuridine involves its incorporation into nucleic acids or interaction with specific enzymes. The hydroxyethyl group and p-toluoyl moieties can influence its binding affinity and specificity, potentially altering biological pathways and molecular targets. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

5-(6-Aminohexyl-1-oxymethyl)-2'-deoxyuridine Derivatives

- Structural Differences: Unlike the hydroxyethyl group in the target compound, these derivatives feature a 6-aminohexyloxymethyl substituent at the 5-position. The aminohexyl chain provides a reactive handle for conjugation with fluorophores (e.g., dansyl) or haptens (e.g., 2,4-dinitrophenyl, DNP) .

- The hydroxyethyl analog lacks direct antibacterial activity but serves as a precursor for probes with tailored biological interactions.

- Synthetic Utility: Both compounds are synthesized via bromomethyl intermediates, but the aminohexyl derivatives require additional steps for amino group deprotection and conjugation .

5-(Heteroaryl)-2'-Deoxyuridine Derivatives

- Halogenated Heterocycles : Compounds like 5-(5-bromothien-2-yl)-2'-deoxyuridine and 5-(5-chlorothien-2-yl)-2'-deoxyuridine incorporate halogenated thienyl groups at the 5-position. These substituents enhance antiviral activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), comparable to the benchmark 5-(2-bromovinyl)-2'-deoxyuridine .

- Synthetic Routes : Palladium-catalyzed cross-coupling reactions are critical for introducing heteroaryl groups, whereas the hydroxyethyl analog is synthesized via nucleophilic substitution or alkylation .

5-(2-Bromovinyl)-2'-Deoxyuridine (BVDU)

- Structural and Functional Profile : BVDU features a bromovinyl group at the 5-position, enabling potent inhibition of HSV-1 thymidine kinase (TK). Its antiviral activity is attributed to selective phosphorylation and incorporation into viral DNA .

- Comparison : The hydroxyethyl substituent in the target compound lacks the electrophilic reactivity of the bromovinyl group, rendering it inactive against HSV-1. However, its synthetic flexibility (e.g., conjugation with cobalt carbonyl clusters) expands utility in bioorthogonal chemistry .

- Protecting Groups : Both compounds use 3',5'-di-O-acyl protection (p-toluoyl or acetyl) during synthesis to prevent undesired side reactions .

5-(2-Fluoroethyl)-2'-Deoxyuridine

- Radiotracer Applications : Fluorinated analogs like 5-(2-fluoroethyl)-2'-deoxyuridine are synthesized from protected hydroxyethyl precursors (e.g., 3',5'-di-O-(p-toluoyl)-5-(2-hydroxyethyl)-2'-deoxyuridine ) via nucleophilic fluorination. These compounds serve as positron emission tomography (PET) tracers for monitoring cancer gene therapy .

- Key Differences: The hydroxyethyl group is a non-radioactive synthon, whereas the fluoroethyl derivative incorporates $^{18}\text{F}$ for imaging applications. The p-toluoyl groups in the precursor enhance solubility in organic solvents during fluorination .

Comparative Data Table

Key Research Findings

Antibacterial vs. Antiviral Activity : While DNP-conjugated derivatives target bacterial growth , halogenated or vinyl-substituted analogs (e.g., BVDU) exhibit antiviral specificity . The hydroxyethyl derivative bridges these applications as a multifunctional synthon.

Protecting Group Impact : The p-toluoyl groups in the target compound enhance stability during fluorination or conjugation, contrasting with acetyl-protected intermediates that require harsher deprotection conditions .

Metabolic Stability : The hydroxyethyl side chain may reduce toxicity compared to halogenated analogs, which can form reactive intermediates or crosslink DNA .

生物活性

3',5'-DI-O-(P-Toluoyl)-5-(2-Hydroxyethyl)-2'-Deoxyuridine (CAS Number: 97974-93-1) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including two p-toluoyl groups and a hydroxyethyl substituent at the 5-position of the deoxyribose moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C27H28N2O8

- Molecular Weight : 508.52 g/mol

- CAS Number : 97974-93-1

Synthesis

The synthesis of this compound typically involves the protection of the hydroxyl groups on uridine followed by acylation with p-toluoyl chloride and subsequent introduction of the hydroxyethyl group. The synthetic route can be optimized for yield and purity, which is essential for biological testing.

Antiviral Activity

Research indicates that nucleoside analogs, including derivatives like this compound, can exhibit antiviral properties. These compounds may interfere with viral replication processes by mimicking natural nucleosides, thereby inhibiting viral polymerases.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, compounds structurally similar to this compound have shown significant antiproliferative effects in human cancer cell lines such as U937 and B16-F10, with IC50 values indicating potent activity (Table 1).

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| U937 | 16.23 ± 0.81 | Etoposide: 17.94 ± 0.89 |

| B16-F10 | 47.73 ± 2.39 | Etoposide: 18.69 ± 0.94 |

The mechanism by which this compound exerts its biological effects likely involves incorporation into nucleic acids during replication processes, leading to chain termination or misincorporation during DNA synthesis. This action is similar to other nucleoside analogs used in antiviral therapies.

Case Studies

-

Antiviral Efficacy Against HIV

A study demonstrated that nucleoside analogs can inhibit HIV replication in vitro by targeting reverse transcriptase, an essential enzyme for viral replication. The specific activity of this compound against HIV needs further investigation to confirm its potential as an antiviral agent. -

Cytotoxicity in Cancer Models

In a comparative study involving various nucleoside derivatives, it was found that certain modifications enhanced cytotoxicity against specific cancer cell lines, suggesting that structural variations can significantly impact biological activity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate bioavailability and a favorable metabolic profile; however, detailed pharmacokinetic studies are required to establish dosing regimens and evaluate toxicity.

常见问题

Q. What are the common synthetic routes for preparing 3',5'-DI-O-(P-Toluoyl)-5-(2-hydroxyethyl)-2'-deoxyuridine, and how are intermediates characterized?

Synthesis typically involves multi-step protection/deprotection strategies. For example:

- Protection of hydroxyl groups : 3',5'-di-O-acylation (e.g., toluoyl or benzoyl) is used to block reactive hydroxyls during functionalization at the 5-position .

- Introduction of the 2-hydroxyethyl group : Palladium-catalyzed cross-coupling (e.g., Negishi reactions with fluoroalkylzinc reagents) or iodination followed by nucleophilic substitution can introduce the substituent .

- Deprotection : Final deprotection with NaOMe/MeOH selectively removes acyl groups without altering the 5-substituent .

- Characterization : Key intermediates are validated via H/C NMR, mass spectrometry, and HPLC to confirm regioselectivity and purity .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- NMR Spectroscopy : Distinguishes between diastereomers (e.g., 5-(1-methoxy-2-iodoethyl) derivatives) and confirms substitution patterns .

- Mass Spectrometry : Validates molecular weight and detects byproducts (e.g., incomplete deprotection or acyl migration) .

- Chromatography : HPLC or silica gel column chromatography resolves mixtures of mono-/di-acylated intermediates .

Q. How does the 5-(2-hydroxyethyl) modification influence the compound's solubility and stability in biological assays?

The hydrophilic 2-hydroxyethyl group enhances aqueous solubility compared to lipophilic analogs (e.g., 5-azidomethyl or 5-iodo derivatives). Stability is maintained under physiological pH due to the absence of reactive groups like azides, but esterase-mediated hydrolysis of toluoyl protections may occur in cell cultures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during the synthesis of 5-(2-hydroxyethyl) derivatives?

- Catalyst selection : Bis(tri-tert-butylphosphine) palladium in Negishi cross-coupling minimizes side reactions and improves yields of 5-fluoroalkylated products .

- Solvent systems : Polar aprotic solvents (e.g., THF) enhance nucleophilic displacement in bromomethyl intermediates .

- Temperature control : Lower temperatures (0–4°C) reduce acyl migration during protection steps .

Q. What structural features of this compound contribute to its potential antiviral activity, and how can this be experimentally validated?

- Mechanistic insights : The 5-(2-hydroxyethyl) group may mimic natural thymidine, enabling incorporation into viral DNA while resisting repair enzymes. Competitive binding assays with HSV-1 thymidine kinase (TK) can quantify affinity relative to thymidine .

- Antiviral assays : Dose-response studies in HSV-1-infected cell lines (e.g., Vero cells) measure EC values. Selectivity indices (CC/EC) >1,000 indicate low host toxicity .

Q. How do contradictory reports on enzyme inhibition (e.g., DNMT vs. TK) for related analogs inform experimental design for this compound?

- Hypothesis testing : Use isoform-specific inhibitors (e.g., 5-azacytidine for DNMT) in combination studies to isolate mechanisms .

- Enzyme kinetics : Surface plasmon resonance (SPR) or radioactive tracer assays quantify binding constants () for TK or DNMT .

- Epigenetic profiling : Genome-wide methylation analysis (e.g., bisulfite sequencing) determines if DNMT inhibition occurs at non-toxic concentrations .

Q. What strategies resolve discrepancies in reported IC50_{50}50 values for analogs in anti-herpes assays?

- Standardization : Use common cell lines (e.g., primary rabbit kidney cells) and virus strains (e.g., HSV-1 KOS) to minimize variability .

- Metabolic stability testing : Assess intracellular phosphorylation (e.g., via P-labeling) to confirm prodrug activation .

- Counter-screening : Exclude off-target effects using TK-deficient HSV-1 mutants .

Methodological Considerations

Q. How can radiolabeled analogs of this compound be synthesized for pharmacokinetic or imaging studies?

Q. What computational tools predict the binding mode of this compound to viral enzymes?

- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) model interactions with HSV-1 TK active sites, focusing on hydrogen bonding with Glu225 and hydrophobic contacts with Leu159 .

- QSAR models : Correlate substituent electronegativity (e.g., hydroxyethyl vs. bromovinyl) with antiviral potency to guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。